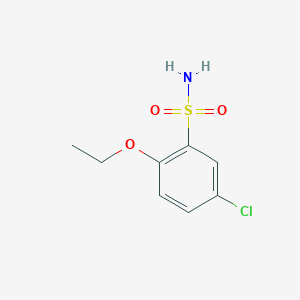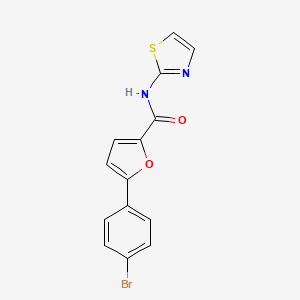![molecular formula C11H10FNO3 B4389413 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione
描述
1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPOP and has been found to possess unique properties that make it a promising candidate for various laboratory experiments.
作用机制
FPOP is a small molecule that can react with amino acid residues in proteins, leading to the formation of covalent bonds. This covalent modification can be used to study protein structure and interactions. FPOP can also be used to selectively modify specific amino acid residues in proteins, providing a powerful tool for studying protein function.
Biochemical and Physiological Effects
FPOP has been found to have minimal effects on the biochemical and physiological properties of proteins. It has been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for studying protein structure and function.
实验室实验的优点和局限性
One of the major advantages of FPOP is its ability to selectively modify specific amino acid residues in proteins. This allows for precise control over the modification of proteins, providing a powerful tool for studying protein function. FPOP is also relatively easy to synthesize and has been shown to be non-toxic and non-immunogenic.
One limitation of FPOP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, FPOP can be difficult to work with due to its reactivity and sensitivity to pH and temperature.
未来方向
There are several potential future directions for the use of FPOP in scientific research. One area of interest is the development of new methods for using FPOP to study protein structure and interactions. Additionally, FPOP could be used in combination with other techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to gain a more comprehensive understanding of protein structure and function.
Conclusion
In conclusion, 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione (FPOP) is a promising chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying protein structure and function. While there are limitations to its use, FPOP has the potential to contribute to significant advancements in the field of scientific research.
科学研究应用
FPOP has been extensively studied for its potential applications in various scientific research fields. It has been used as a cross-linking agent in mass spectrometry-based proteomics to identify protein-protein interactions. FPOP has also been used as a probe to study protein structure and dynamics through hydrogen-deuterium exchange mass spectrometry.
属性
IUPAC Name |
1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLURRNMUEANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4389340.png)

![isopropyl {[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4389358.png)
![ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4389363.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4389371.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B4389374.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4389376.png)
![methyl 2-{[amino(oxo)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4389381.png)
![[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4389391.png)



![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)